molecular formula C8H11N3 B12981411 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine

6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine

Cat. No.: B12981411
M. Wt: 149.19 g/mol
InChI Key: WQQDXDGGJBEHPA-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine is a heterocyclic compound with a unique structure that includes both a cyclopentane ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine can be achieved through several methods. One common approach involves the condensation of cyclopentanone with benzylamine under mild reaction conditions . Another method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution as the reagent and catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese-catalyzed oxidation .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketone or aldehyde derivatives, while reduction reactions produce alcohols or amines.

Scientific Research Applications

6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison: 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine is unique due to its specific structure, which includes both a cyclopentane ring and a pyridine ring This structure allows it to undergo a variety of chemical reactions and interact with different molecular targets compared to similar compounds

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine

InChI

InChI=1S/C8H11N3/c9-7-2-1-6-5(7)3-4-11-8(6)10/h3-4,7H,1-2,9H2,(H2,10,11)

InChI Key

WQQDXDGGJBEHPA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=CN=C2N

Origin of Product

United States

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